REACTION_SMILES
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[CH3:14][N:15]1[C:16](=[O:21])[N:19]([CH3:20])[CH2:18][CH2:17]1.[CH3:22][O-:23].[CH3:25][OH:26].[Cl:1][c:2]1[cH:3][c:4]([CH3:13])[n:5][c:6]2[c:7]([OH:12])[cH:8][cH:9][cH:10][c:11]12.[Na+:24]>>[c:2]1([O:21][CH3:16])[cH:3][c:4]([CH3:13])[n:5][c:6]2[c:7]([OH:12])[cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(C)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)c2cccc(O)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1cc(C)nc2c(O)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |